2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid is a chemical compound that falls under the category of benzoic acid derivatives. This compound features a cyclopropylmethoxy group and an isopropylsulfonyl moiety, which contribute to its unique properties and potential applications in medicinal chemistry. The compound's structure suggests it may possess interesting pharmacological activities, making it a subject of research in drug development.
This compound can be classified as:
The synthesis of 2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid typically involves several steps:
The molecular formula for 2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid is . The structure features a benzoic acid core with substituents that include:
The compound may participate in various chemical reactions typical for carboxylic acids and ethers, including:
Reactions involving this compound should be carefully monitored for yield and byproduct formation, especially during sulfonation and etherification processes.
The mechanism of action for 2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid is not fully elucidated but may involve modulation of specific biological pathways related to inflammation or pain signaling.
Studies suggest that compounds with similar structures may inhibit certain enzymes or receptors involved in inflammatory processes, potentially making this compound an effective therapeutic agent for conditions such as arthritis or other inflammatory diseases.
2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid has potential applications in:
2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid represents a structurally sophisticated benzoic acid derivative with significant implications in medicinal chemistry. Its systematic IUPAC name is derived through sequential identification of the parent structure (benzoic acid), ring substitution pattern, and functional group hierarchy. The name explicitly defines:
Table 1: IUPAC Nomenclature Breakdown
Component | Structure | Position | Role in Nomenclature |
---|---|---|---|
Parent compound | Benzoic acid | — | Root name |
Ether substituent | Cyclopropylmethyl | 2-position | Prefix: 2-(Cyclopropylmethoxy) |
Sulfone substituent | Isopropylsulfonyl | 5-position | Prefix: 5-(Isopropylsulfonyl) |
The cyclopropylmethoxy group exemplifies a constrained aliphatic heterocyclic integration (cyclopropane ring) attached via a methylene spacer to an oxygen atom, creating a sterically demanding alkoxy substituent. This configuration combines the metabolic stability of cyclopropane with the hydrogen-bond accepting capability of ether oxygen [6]. The isopropylsulfonyl group contributes strong electron-withdrawing characteristics and potential for polar interactions via its tetrahedral sulfur(VI) center. This sulfone functionality exhibits greater metabolic stability and enhanced polarity compared to thioether or sulfoxide analogs [3].
Structurally, the molecule integrates three distinct pharmacophoric elements:
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Electron Effects | Spatial Contribution | Polarity Contribution |
---|---|---|---|
Carboxylic acid | Withdrawing (-M, -I) | Planar near ring | High (hydrogen bonding) |
Isopropylsulfonyl | Strong withdrawing (-I) | Tetrahedral geometry | Moderate (dipole moment) |
Cyclopropylmethoxy | Weak donating (+I) | Three-dimensional bulk | Low (lipophilic) |
The molecular architecture demonstrates strategic positioning of electron-withdrawing (sulfonyl, carboxylic acid) and weakly electron-donating (alkyl ether) groups across the aromatic ring, creating an electronic asymmetry potentially favorable for target binding. The 1,2,5-trisubstituted benzene arrangement positions these functional groups at approximately 120° angles relative to each other, enabling three-point binding pharmacophores relevant to biological target engagement [4] [6].
This compound emerges from the evolution of benzoic acid-based pharmacophores in targeted cancer therapeutics, particularly within STAT3 (Signal Transducer and Activator of Transcription 3) inhibition research. The historical development reflects a systematic medicinal chemistry approach to optimize:
Benzoic acid derivatives gained prominence in STAT3 inhibition following the discovery of lead compounds like SH4-54, which featured pentafluorophenyl substitutions [3]. Medicinal chemists subsequently explored heterocyclic replacements and linker modifications to improve potency and drug-like properties. Research demonstrated that replacing the glycine scaffold linker with alanine ((R)-configuration) moderately improved STAT3 DNA-binding inhibition (IC₅₀ 3.0 μM) compared to parent compounds (IC₅₀ 6.8 μM) [3]. However, attempts to replace the benzoic acid core with heterocyclic systems (pyridine, oxazole) or bioisosteres (phenylacetic acid) consistently diminished activity, establishing the indispensability of the benzoic acid moiety [3].
The incorporation of sulfonyl functionalities represents a strategic advancement to enhance target engagement. Sulfone groups, as validated in compound 2r (IC₅₀ 3.5 μM against STAT3), improved potency compared to early leads through:
Simultaneously, alkoxy group optimization revealed cyclopropylmethoxy as a sterically constrained alternative to linear alkyl chains. This substituent balances lipophilicity (cLogP reduction) and metabolic stability through:
Table 3: Evolution of Benzoic Acid Derivatives in STAT3 Inhibition
Development Phase | Key Compounds | Structural Features | STAT3 IC₅₀ | Advancements |
---|---|---|---|---|
First-generation | SH4-54 | Pentafluorophenyl, glycine linker | 4.4 μM | Proof-of-concept activity |
Linker optimization | (R)-1a | Alanine linker, salicylic acid | 3.0 μM | 1.5-fold improvement |
Ring substitution | 2v | 3-Fluorobenzoic acid, alanine linker | 1.8 μM | Electronic tuning |
Advanced analogues | Target compound | Sulfonyl + cyclopropylmethoxy | — | Combined polarity/rigidity |
The strategic combination of isopropylsulfonyl (polar anchor) and cyclopropylmethoxy (steric/stable substituent) positions this compound as a sophisticated evolution in benzoic acid-based STAT3 inhibitors. This molecular design specifically addresses the dual challenges of maintaining target potency while improving pharmaceutical properties—particularly metabolic stability and permeability—that plagued earlier generations of STAT3 inhibitors [3]. The compound's development reflects the broader medicinal chemistry principle of pharmacophore hybridization, merging structural features from multiple lead series to achieve enhanced biological profiles.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8